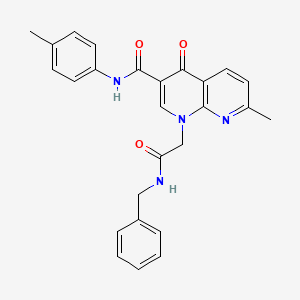
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound contains a naphthyridine ring, which is a nitrogen-containing heterocyclic compound. Naphthyridines and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer activities . Therefore, the targets of this compound could be enzymes or receptors involved in these biological processes.
生物活性
The compound 1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which has garnered attention for its potential biological activities, particularly in the context of diabetes and neuroprotection. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure is characterized by a naphthyridine core substituted with various functional groups that contribute to its biological properties. The key structural features include:
- A benzylamino group that may enhance receptor interactions.
- A carboxamide moiety which is often associated with biological activity in drug design.
1. Antidiabetic Activity
Recent studies have focused on the compound's potential to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes progression.
- Mechanism of Action : The compound exhibits protective effects against ER stress-induced apoptosis in β-cells. It enhances cell survival and function by modulating stress response pathways.
- Potency : The compound demonstrated a maximal protective activity at concentrations as low as 0.1 μM , indicating high potency in cellular models .
3. Antimicrobial Activity
Preliminary investigations have indicated that related naphthyridine derivatives possess antimicrobial properties.
- Activity Spectrum : These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth, which may be relevant for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Benzylamino Group | Enhances receptor binding |
| Naphthyridine Core | Essential for biological activity |
| Carboxamide Moiety | Involved in cellular interactions |
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Diabetes Models : In vitro studies demonstrated that compounds with similar structures significantly improved β-cell viability under stress conditions.
- Neuroprotection : Some analogs showed promise in protecting neuronal cells from oxidative stress, suggesting a broader therapeutic potential beyond diabetes .
属性
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-8-11-20(12-9-17)29-26(33)22-15-30(25-21(24(22)32)13-10-18(2)28-25)16-23(31)27-14-19-6-4-3-5-7-19/h3-13,15H,14,16H2,1-2H3,(H,27,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYOWWLTDSYFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














